1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine
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Overview
Description
1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with a benzyl group and a dibromobenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2,4-dibromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzylic position is susceptible to nucleophilic substitution reactions, where nucleophiles replace the benzyl group.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted piperazines with various functional groups.
Oxidation: Major products are benzyl alcohols or benzaldehydes.
Reduction: Products include sulfides or thiols.
Scientific Research Applications
1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
- 1-Benzyl-4-(4-bromophenylsulfonyl)piperazine
- 1-Benzyl-4-(2-((4-fluorophenyl)sulfonyl)ethyl)piperazine
- 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine
Comparison: 1-Benzyl-4-(2,4-dibromobenzenesulfonyl)piperazine is unique due to the presence of two bromine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable tool in research and development .
Properties
Molecular Formula |
C17H18Br2N2O2S |
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Molecular Weight |
474.2 g/mol |
IUPAC Name |
1-benzyl-4-(2,4-dibromophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18Br2N2O2S/c18-15-6-7-17(16(19)12-15)24(22,23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
BMXURHLWTWYUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
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